Perzinfotel, chemically known as [2-(8,9-Dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)-ethyl]phosphonic acid, is a synthetic compound classified as an NMDA receptor antagonist. [] It exhibits high affinity for the glutamate site of the NMDA receptor. [] Perzinfotel has gained significant interest in scientific research for its potential therapeutic applications, particularly in the areas of pain management and anesthesia. [] Studies have investigated its use in reducing anesthetic requirements and mitigating pain associated with inflammatory conditions. [, , ]
The synthesis of Perzinfotel involves several key steps:
Industrial production methods have not been extensively documented, likely due to its discontinued development in pharmaceutical applications.
The molecular structure of Perzinfotel can be represented using its canonical SMILES notation: C1CNC2=C(C(=O)C2=O)N(C1)CCP(=O)(O)O
. This notation reveals a bicyclic structure featuring nitrogen atoms within the rings, along with functional groups typical of phosphonic acids .
Key structural data includes:
Perzinfotel undergoes various chemical reactions, which include:
The products formed from these reactions depend on the specific reagents and conditions employed.
Perzinfotel's mechanism of action primarily revolves around its ability to modulate anesthetic effects. Studies have demonstrated that administration of Perzinfotel significantly decreases the minimum alveolar concentration required for isoflurane anesthesia in cats, indicating its role as an anesthetic adjunct. The exact biochemical pathways are still under investigation, but it appears to interact with neurotransmitter systems involved in pain modulation and consciousness .
Relevant data indicates that Perzinfotel maintains its structural integrity under physiological conditions but may undergo transformations in specific chemical environments .
Perzinfotel has been primarily investigated for its applications in veterinary medicine, particularly in anesthesia. Its ability to reduce anesthetic requirements makes it a candidate for improving anesthetic protocols in animals. Research studies have demonstrated significant effects on the minimum alveolar concentration of isoflurane when administered before induction, suggesting practical applications in clinical settings for enhancing patient safety and comfort during surgical procedures .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3